molecular formula C24H21N3OS3 B11127027 3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127027
M. Wt: 463.6 g/mol
InChI Key: XGQYBOPHYFSYJV-QNGOZBTKSA-N
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Description

This compound is a fascinating member of the quinazolinone family. Its systematic name is 3-allyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-3H-quinazolin-4-one . Let’s break down its structure:

  • The quinazolinone core consists of a bicyclic system with a quinazoline ring fused to a benzene ring.
  • The allyl group (CH₂=CH-CH₂-) is attached to the quinazolinone ring.
  • The ethylsulfanyl group (-S-CH₂-CH₃) is also part of the structure.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using the methods mentioned above.

Chemical Reactions Analysis

Reactivity::

  • The compound’s reactivity centers around the benzylic position (the carbon adjacent to the phenyl ring).
  • It can undergo various reactions, including:
    • Free radical bromination
    • Nucleophilic substitution
    • Oxidation
Common Reagents and Conditions::
  • Bromine for bromination
  • Nucleophiles (e.g., amines) for substitution
  • Oxidizing agents (e.g., KMnO₄) for oxidation
Major Products::
  • Bromination: 3-bromo-allyl-quinazolinone
  • Substitution: Various substituted quinazolinones
  • Oxidation: Quinazolinone-4-carboxylic acid

Scientific Research Applications

  • Chemistry : Used as a scaffold for designing novel compounds.
  • Biology : Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
  • Medicine : May exhibit pharmacological effects.
  • Industry : Limited applications due to its rarity.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Similar Compounds :
    • 2-allylsulfanyl-3-phenyl-3H-quinazolin-4-one
    • 2-(3-phenyl-allylsulfanyl)-3H-quinazolin-4-one
    • 2-nonylsulfanyl-3-phenyl-3H-quinazolin-4-one
  • Uniqueness : The combination of the allyl group, ethylsulfanyl moiety, and quinazolinone scaffold sets it apart.

Properties

Molecular Formula

C24H21N3OS3

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h3,5-13,15-16H,1,4,14H2,2H3/b21-15-

InChI Key

XGQYBOPHYFSYJV-QNGOZBTKSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

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